1-Cyclopropyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
Description
This compound belongs to the 1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione family, characterized by a fused benzene-thiadiazole-dione core. The cyclopropyl group at position 1 and the 2-(morpholin-4-yl)-2-oxoethyl substituent at position 3 distinguish it from analogs. Though exact molecular data are unavailable in the provided evidence, structural analogs suggest a molecular weight range of 300–400 g/mol.
Properties
IUPAC Name |
2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c19-15(16-7-9-22-10-8-16)11-17-13-3-1-2-4-14(13)18(12-5-6-12)23(17,20)21/h1-4,12H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZJSAZAPZDJRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopropyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione (CAS No. 2097915-56-3) is a compound characterized by its unique molecular structure and potential biological activities. This compound belongs to the class of benzothiadiazoles, which are known for various pharmacological properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O4S |
| Molecular Weight | 337.39 g/mol |
| Structure | Molecular Structure |
Biological Activity
The biological activity of this compound has not been extensively documented in public literature. However, its structural components suggest potential interactions with various biological targets.
Case Study 1: Antimicrobial Activity
In a study examining similar benzothiadiazole derivatives, researchers found that compounds with morpholine moieties demonstrated enhanced antimicrobial activity against Gram-positive bacteria. The presence of the morpholine ring is believed to enhance solubility and bioavailability, which could be relevant for this compound.
Case Study 2: Anticancer Activity
A related study investigated the anticancer effects of benzothiadiazole derivatives on human cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit cell cycle progression. The specific mechanisms involved were attributed to the modulation of signaling pathways related to cell survival and proliferation.
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparison with other benzothiadiazole derivatives is useful.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogs
Substituent Effects on Molecular Properties
- Morpholine vs. Fluorophenylmethyl (Target vs. ) : The morpholine group introduces polarity and hydrogen-bonding capacity, contrasting with the lipophilic 4-fluorophenylmethyl group. The fluorine atom in the latter may enhance metabolic stability and electronic effects.
- Ethyl Substituent () : The simpler ethyl group reduces molecular weight (198.24 g/mol) significantly, likely improving pharmacokinetic properties like absorption but limiting functional diversity.
Structural Implications
- Thiadiazole-Dione Core : Common to all analogs, this core provides a planar, electron-deficient system that may engage in π-π stacking or dipole interactions in biological targets.
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclopropane ring formation, benzothiadiazole core assembly, and coupling with morpholine derivatives. Key steps may include:
- Cyclopropane introduction : Use cyclopropylamine or derivatives under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 80°C).
- Benzothiadiazole formation : Cyclization of thiourea intermediates with SOCl₂ or POCl₃ (see ).
- Morpholine coupling : Amide bond formation using HATU/DIPEA or EDCI/HOBt in DMF ().
Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loadings to improve yields (>70% achievable with rigorous purification) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Characterization relies on:
- Spectroscopy : ¹H/¹³C NMR to verify cyclopropane protons (δ 1.2–1.5 ppm) and morpholine carbonyl signals (δ 165–170 ppm). IR confirms C=O (1700 cm⁻¹) and S=O (1150 cm⁻¹) stretches.
- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 405.08).
- X-ray crystallography (if crystalline): Resolves bond lengths/angles (e.g., C-N bond in benzothiadiazole ≈ 1.33 Å) () .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Antimicrobial screening : Broth microdilution (MIC values against S. aureus or E. coli).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to morpholine’s role in target binding () .
Advanced Research Questions
Q. How can computational methods predict its reactivity or binding modes?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electron distribution (e.g., electrophilic sites on benzothiadiazole).
- Molecular docking : Use AutoDock Vina to simulate interactions with targets like PI3Kγ (morpholine’s oxygen may form H-bonds with Lys833). Compare results with crystallographic data from related compounds () .
Q. What strategies address low yields in the final coupling step?
- By-product analysis : Use LC-MS to identify impurities (e.g., unreacted morpholine intermediates).
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings if C-N bond formation is inefficient.
- Solvent effects : Switch to polar aprotic solvents (e.g., NMP) to enhance nucleophilicity () .
Q. How do substituents on the morpholine ring influence bioactivity?
- SAR studies : Synthesize analogs with methyl/fluoro groups on morpholine. Assess changes in logP (HPLC) and target affinity (SPR).
- Crystallographic data : Compare binding poses in protein complexes (e.g., morpholine’s oxygen as a H-bond acceptor in ) .
Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Standardize assays : Use identical cell lines/passage numbers and controls (e.g., doxorubicin for cytotoxicity).
- Validate purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient).
- Meta-analysis : Compare data across studies using standardized metrics () .
Methodological Notes
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere for moisture-sensitive steps).
- Data Validation : Triplicate experiments with statistical analysis (p < 0.05).
- Ethical Compliance : Adhere to institutional guidelines for biological testing.
This FAQ integrates structural, synthetic, and bioanalytical insights tailored for academic research. For further details, consult primary literature and crystallographic databases (CCDC, PDB).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
